molecular formula C9H9NO5 B1347252 Methyl 2-(2-nitrophenoxy)acetate CAS No. 7506-93-6

Methyl 2-(2-nitrophenoxy)acetate

Cat. No.: B1347252
CAS No.: 7506-93-6
M. Wt: 211.17 g/mol
InChI Key: DCTZWJFKYORNHV-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenoxy)acetate is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

    Reduction: Methyl 2-(2-aminophenoxy)acetate

    Substitution: Various substituted phenoxyacetates

    Hydrolysis: 2-(2-nitrophenoxy)acetic acid and methanol

Scientific Research Applications

Methyl 2-(2-nitrophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-nitrophenoxy)acetate largely depends on the specific application and the target molecule. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases, leading to the release of active metabolites .

Comparison with Similar Compounds

  • Methyl 4-nitrophenoxyacetate
  • Ethyl 2-(2-nitrophenoxy)propionate
  • 2-(2-nitrophenoxy)acetic acid

Comparison: Methyl 2-(2-nitrophenoxy)acetate is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interaction with other molecules.

Properties

IUPAC Name

methyl 2-(2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTZWJFKYORNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324847
Record name methyl 2-(2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-93-6
Record name 7506-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction temperature in the synthesis of 2-(2-nitrophenoxy) acetic acid using Methyl 2-(2-nitrophenoxy)acetate as an intermediate?

A1: The research paper highlights the impact of reaction temperature on the yield of 2-(2-nitrophenoxy) acetic acid. The study found that a reaction temperature of 72°C, when synthesizing the acid from this compound using sodium hydroxide, resulted in the highest yield (78.9%) []. This suggests that temperature control is critical for optimizing the synthesis process and achieving a desirable outcome.

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